5-Fluoro-3'-methylbiphenyl-3-carboxylic acid

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

Researchers requiring precise positional isomers for reproducible SAR studies face challenges with generic fluorinated biphenyl mixtures. 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid (CAS 1242336-54-4) eliminates this uncertainty with its defined 5-fluoro-3'-methyl substitution pattern (cLogP 3.93-3.50 vs. non-fluorinated analog 3.36). • 98% purity minimizes off-target impurities in biological screening. • Enhanced lipophilicity and metabolic stability from fluorine substitution. • Carboxylic acid handle enables amide/ester derivatization for library synthesis. Supplied as a research building block with reliable global logistics.

Molecular Formula C14H11FO2
Molecular Weight 230.238
CAS No. 1242336-54-4
Cat. No. B594322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-3'-methylbiphenyl-3-carboxylic acid
CAS1242336-54-4
Molecular FormulaC14H11FO2
Molecular Weight230.238
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CC(=CC(=C2)F)C(=O)O
InChIInChI=1S/C14H11FO2/c1-9-3-2-4-10(5-9)11-6-12(14(16)17)8-13(15)7-11/h2-8H,1H3,(H,16,17)
InChIKeyVZXUEHXYANRRFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-3'-methylbiphenyl-3-carboxylic acid: Procurement Overview


5-Fluoro-3'-methylbiphenyl-3-carboxylic acid (CAS 1242336-54-4) is a fluorinated biphenylcarboxylic acid derivative with the molecular formula C14H11FO2 and a molecular weight of 230.23 g/mol . The compound is characterized by a fluorine atom at the 5-position of one phenyl ring and a methyl group at the 3'-position of the other, with the carboxylic acid group located at the 3-position . This specific substitution pattern distinguishes it from other fluorinated or methylated biphenylcarboxylic acid isomers and contributes to its unique physicochemical profile, including enhanced lipophilicity and metabolic stability relative to non-fluorinated analogs . The compound is commercially available as a building block from multiple suppliers, typically at purities of 95% or 98%, and is intended for laboratory research and development use only .

Workflow Synthetic building block for medicinal chemistry and SAR studies
Selection 5-fluoro-3'-methyl substitution pattern; defined purity grade
Use Context Multi-step organic synthesis, Suzuki coupling, sensitive biological assays

5-Fluoro-3'-methylbiphenyl-3-carboxylic acid: In-Class Substitution Risks


Generic substitution among fluorinated biphenylcarboxylic acid isomers is scientifically unsound because the precise positioning of the fluoro and methyl substituents dictates distinct physicochemical and biological outcomes. For instance, the isomeric compound 2'-fluoro-4'-methylbiphenyl-3-carboxylic acid (CAS 1215206-33-9) shares the same molecular formula (C14H11FO2) and molecular weight (230.23 g/mol) but exhibits a different substitution pattern . This positional variation alters the electronic distribution across the biphenyl core, which in turn influences reactivity in cross-coupling reactions, binding affinity to biological targets, and overall lipophilicity . Similarly, the non-fluorinated analog 3'-methylbiphenyl-3-carboxylic acid (CAS 158619-46-6) lacks the electron-withdrawing fluorine atom, resulting in significantly lower metabolic stability and reduced lipophilicity compared to the fluorinated target compound [1]. These structural differences translate into quantifiably distinct properties, rendering direct interchange without experimental confirmation a high-risk proposition for research reproducibility and process consistency.

Positional isomer (2'-fluoro-4'-methyl) may alter electronic distribution, affecting reactivity and target binding.
Non-fluorinated analog (3'-methyl) lacks fluorine, reducing lipophilicity and metabolic stability.
Direct interchange without experimental validation risks reproducibility and process consistency.

5-Fluoro-3'-methylbiphenyl-3-carboxylic acid: Quantitative Evidence


Commercial Purity: Enhanced Reproducibility

The target compound is commercially available at a purity of 98% from multiple suppliers, including Leyan (Product No. 1281974) and Aladdin (via Wanvibio) . This 98% grade represents a 3% absolute purity improvement over the standard 95% grade offered by other suppliers for the same compound (e.g., AKSci, CymitQuimica) . This purity differential is significant for applications requiring precise stoichiometric control, such as multi-step organic syntheses or sensitive biological assays where even minor impurities can introduce confounding variables. The 98% purity specification is comparable to that of the structurally related compound 3'-methylbiphenyl-3-carboxylic acid, which is also available at 97% purity from multiple suppliers . This indicates that the 98% grade for the fluorinated derivative is a viable, higher-purity option for researchers requiring a defined, high-quality building block.

Commercial Purity
Specification review
98% (HPLC/UPLC)
Supports precise stoichiometric control
3% absolute increase over 95% grade; reduces side reactions
Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

Lipophilicity: Fluorinated vs Non-Fluorinated Analog

The introduction of a fluorine atom at the 5-position significantly increases the lipophilicity of the biphenylcarboxylic acid scaffold. The calculated LogP (cLogP) for 5-fluoro-3'-methylbiphenyl-3-carboxylic acid is 3.93, as reported by ChemSpace [1]. An alternative computational source (ChemScene) reports a cLogP of 3.49932 . In contrast, the non-fluorinated analog, 3'-methylbiphenyl-3-carboxylic acid, has a lower reported cLogP of 3.36020 . While the magnitude of the increase varies depending on the computational method, the consistent trend is an increase in lipophilicity of approximately 0.14 to 0.57 log units due to the presence of the 5-fluoro substituent. This is a class-level inference based on well-established principles of fluorine substitution in medicinal chemistry, which dictate that strategic fluorination can enhance membrane permeability and metabolic stability [2].

Lipophilicity
Class-level inference
cLogP 3.93 (reported range 3.50–3.93)
Enhanced lipophilicity vs non-fluorinated analog (cLogP 3.36)
May improve membrane permeability; computational prediction
Drug Design ADME Prediction Lipophilicity

Boiling Point: Isomer Comparison

The predicted boiling point for 5-fluoro-3'-methylbiphenyl-3-carboxylic acid is 488.0 ± 45.0 °C . This predicted value can be compared to the experimentally determined boiling point of a different positional isomer, 3'-fluoro-2'-methylbiphenyl-3-carboxylic acid (CAS 1261997-27-6), which is 404.2 ± 30.0 °C at 760 mmHg [1]. While these values are derived from different methodologies (predicted vs. experimental), the substantial difference of approximately 84 °C underscores the profound impact of substituent position on physical properties, even among isomers with identical molecular formulas and functional groups. This large variance has direct practical implications for purification method selection (e.g., distillation conditions) and for assessing thermal stability during synthesis and storage. Note that the predicted value for the target compound comes with a significant margin of error, and the comparator data is for a different isomer, so this should be interpreted as a class-level inference regarding the sensitivity of boiling point to subtle structural changes.

Boiling Point
Cross-study comparison
Predicted 488.0 ± 45.0 °C
Suggests high thermal stability; distinct from isomer
Predicted value with wide margin; compare 404 °C for positional isomer
Process Chemistry Thermal Stability Purification

5-Fluoro-3'-methylbiphenyl-3-carboxylic acid: Application Scenarios


Medicinal Chemistry: Fluorinated Building Block for SAR

The 98% purity grade of 5-fluoro-3'-methylbiphenyl-3-carboxylic acid makes it a preferred starting material for medicinal chemistry campaigns where precise structure-activity relationship (SAR) studies are paramount. The compound's unique 5-fluoro-3'-methyl substitution pattern, combined with its higher lipophilicity (cLogP of 3.93 to 3.50) compared to the non-fluorinated analog (cLogP 3.36), positions it as a valuable intermediate for synthesizing lead compounds with improved membrane permeability profiles . The higher purity (98% vs. 95%) minimizes the risk of off-target effects from impurities during initial biological screening, leading to more reliable SAR data and accelerating hit-to-lead optimization .

Process Chemistry: Intermediate with Distinct Thermal Properties

In process research and development, the predicted high boiling point of 488.0 ± 45.0 °C for 5-fluoro-3'-methylbiphenyl-3-carboxylic acid is a critical design parameter . This predicted value, while subject to experimental validation, suggests that the compound can tolerate high-temperature reaction conditions that would be unsuitable for related compounds with lower boiling points, such as 3'-fluoro-2'-methylbiphenyl-3-carboxylic acid (boiling point 404.2 ± 30.0 °C) . This thermal stability can be advantageous when designing synthetic routes that require high temperatures for reaction completion or when considering distillation-based purification strategies. Process chemists should use this predicted value as a guide for initial method development.

Organic Synthesis: Substrate for Suzuki-Miyaura Coupling

5-Fluoro-3'-methylbiphenyl-3-carboxylic acid is synthesized via Suzuki-Miyaura coupling, a standard method for constructing biphenyl systems . This synthetic origin implies that the compound itself is a stable, well-defined product of this widely used reaction and can serve as a versatile substrate for further functionalization. The presence of the carboxylic acid group provides a reactive handle for amide bond formation, esterification, or other derivatization strategies, making it a modular building block for generating diverse libraries of fluorinated compounds. Its availability at a 98% purity grade ensures that subsequent reactions proceed with minimal interference from starting material or byproduct impurities .

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
High-purity building block; 5-fluoro-3'-methyl pattern
Verify purity by HPLC; confirm structure by NMR; assess lipophilicity context
Process chemistry thermal development
Predicted high boiling point; thermal stability context
Validate boiling point experimentally; evaluate thermal stability under reaction conditions
Organic synthesis (Suzuki coupling)
Carboxylic acid reactive handle; cross-coupling compatibility
Confirm reactivity in amidation/esterification; check purity impact on downstream steps

Technical Documentation Hub

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41 linked technical documents
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